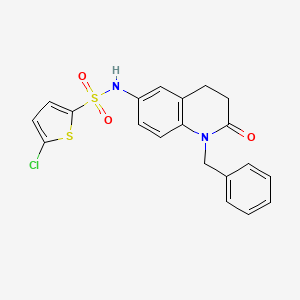

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-chlorothiophene-2-sulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-5-chlorothiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O3S2/c21-18-9-11-20(27-18)28(25,26)22-16-7-8-17-15(12-16)6-10-19(24)23(17)13-14-4-2-1-3-5-14/h1-5,7-9,11-12,22H,6,10,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SITOEYVSGQZKIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Biltz synthesis, which involves the reaction of aniline derivatives with glycerol and hydrochloric acid under high-temperature conditions. The resulting quinoline intermediate is then functionalized with the benzyl group and the chlorothiophene sulfonamide moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Additionally, green chemistry principles, such as the use of eco-friendly catalysts and solvent-free conditions, are often employed to minimize environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

Oxidation: Formation of quinone derivatives.

Reduction: Production of reduced quinoline derivatives.

Substitution: Introduction of various functional groups, leading to a diverse range of derivatives.

Wissenschaftliche Forschungsanwendungen

This compound has shown promise in several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, such as antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Structural Variations

The tetrahydroquinoline scaffold is shared among several analogs, but substitutions at positions 1, 2, and 6 dictate pharmacological and physicochemical properties. Below is a comparative analysis with key analogs:

Electronic and Steric Effects

- Thiophene vs. Benzene Sulfonamides : The 5-chlorothiophene substituent in the target compound introduces greater π-electron density compared to the 5-chloro-2-methoxybenzene analog . This may enhance interactions with hydrophobic binding pockets in biological targets.

- Chlorine Position: The meta-chlorine on the thiophene ring (vs.

Biologische Aktivität

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-chlorothiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core linked to a 5-chlorothiophene-2-sulfonamide moiety. This unique structure contributes to its biological activity by allowing interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C24H22ClN2O3S |

| Molecular Weight | 448.96 g/mol |

| LogP (octanol-water) | 4.7155 |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

| Polar Surface Area | 38.902 Ų |

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-chlorothiophene-2-sulfonamide exhibits its biological effects primarily through the inhibition of specific enzymes. Notably, it may inhibit kinases by competing with adenosine triphosphate (ATP) for binding sites. This inhibition disrupts critical signaling pathways involved in cell proliferation and survival, suggesting potential anticancer properties .

Anticancer Potential

Research indicates that this compound can induce cell cycle arrest and apoptosis in various cancer cell lines. For example:

- Cell Lines Studied : PC-3 (prostate cancer) and MCF-7 (breast cancer).

- Mechanism : Induces JNK-dependent repression of Akt and mTOR pathways, leading to increased apoptosis .

Binding Affinity Studies

Studies have shown that N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-chlorothiophene-2-sulfonamide effectively binds to several molecular targets within cells. These interactions are crucial for understanding its therapeutic potential:

| Target | Binding Affinity (Kd) |

|---|---|

| PI3K/Akt Pathway | Low nanomolar range |

| mTOR | Competitive inhibitor |

Case Studies

- In Vivo Studies : In animal models, administration of the compound resulted in significant tumor size reduction compared to control groups.

- Synergistic Effects : When combined with other chemotherapeutic agents like paclitaxel, the compound demonstrated enhanced efficacy in inducing cancer cell death.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-chlorothiophene-2-sulfonamide?

- Methodological Answer: The synthesis typically involves coupling the tetrahydroquinoline core with sulfonamide derivatives. Key steps include:

- Step 1 : Preparation of the tetrahydroquinoline scaffold via cyclization of benzylamine derivatives with ketones or aldehydes under acidic conditions.

- Step 2 : Sulfonylation using 5-chlorothiophene-2-sulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane or THF at reflux (40–60°C) .

- Optimization : Reaction yields (60–85%) depend on stoichiometric ratios and solvent polarity. Impurities from incomplete sulfonylation require column chromatography (silica gel, ethyl acetate/hexane) .

Q. How can the compound be characterized using spectroscopic and chromatographic methods?

- Methodological Answer:

- NMR : Use - and -NMR to confirm the benzyl group (δ 4.5–5.0 ppm for CH-Ph), tetrahydroquinoline ring protons (δ 1.5–3.0 ppm), and sulfonamide NH (δ 8.0–9.0 ppm) .

- HPLC : Employ reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>95%) and detect degradation products under stress conditions (pH 1–13, 40–80°C) .

- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (expected [M+H] ~470–480 Da) .

Q. What are the common chemical reactions and stability profiles under varying conditions?

- Methodological Answer:

- Oxidation : The tetrahydroquinoline ring oxidizes to quinoline derivatives using KMnO in acidic media, confirmed by UV-Vis spectral shifts (λmax ~320 nm) .

- Hydrolysis : Susceptible to acidic/basic hydrolysis at the sulfonamide bond (pH <3 or >10), monitored via TLC or HPLC .

- Thermal Stability : Decomposition above 200°C (DSC/TGA), with exothermic peaks indicating oxidative degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

- Methodological Answer:

- Dose-Response Analysis : Perform IC assays across multiple cell lines (e.g., HEK293 vs. HepG2) to distinguish target-specific effects from off-target cytotoxicity .

- Enzyme Kinetics : Compare inhibition constants (K) under standardized conditions (pH 7.4, 37°C) using purified enzymes (e.g., dihydropteroate synthase) to validate selectivity .

- Data Normalization : Use Z-score or Grubbs’ test to identify outliers in replicate experiments, especially when activity varies >20% .

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting sulfonamide modifications?

- Methodological Answer:

- Core Modifications : Replace the benzyl group with alkyl/aryl substituents (e.g., ethyl, cyclohexyl) to evaluate steric effects on receptor binding .

- Sulfonamide Bioisosteres : Substitute the sulfonamide with carbamate or phosphonamide groups to assess metabolic stability (e.g., microsomal incubation assays) .

- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate electronic (e.g., Hammett σ) and steric parameters (e.g., molar refractivity) with activity .

Q. How can crystallization challenges (e.g., polymorphism) be addressed for X-ray diffraction studies?

- Methodological Answer:

- Solvent Screening : Test mixed solvents (e.g., DMSO/water, ethanol/ethyl acetate) to induce nucleation. Slow evaporation at 4°C improves crystal quality .

- Cryoprotection : Soak crystals in glycerol or paraffin oil before flash-freezing (liquid N) to prevent ice formation during data collection .

- Data Refinement : Use SHELXL for anisotropic displacement parameter adjustment and hydrogen bonding network validation (R-factor <0.05) .

Q. What computational approaches are suitable for predicting binding modes with biological targets?

- Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Glide to model interactions with enzyme active sites (e.g., sulfonamide oxygen hydrogen bonding with Arg residues) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess complex stability (RMSD <2 Å) and identify key residues for mutagenesis studies .

- Pharmacophore Mapping : Align with known inhibitors (e.g., methotrexate) to prioritize substituents for synthetic optimization .

Data Contradiction Analysis

Example Contradiction : Conflicting reports on antimicrobial efficacy (MIC values ranging from 2–50 µg/mL).

- Resolution Strategy :

- Standardize Assays : Use CLSI guidelines for broth microdilution (fixed inoculum size: 5×10 CFU/mL) .

- Control Strains : Include reference strains (e.g., E. coli ATCC 25922) to calibrate inter-lab variability .

- Synergy Testing : Combine with β-lactams or fluoroquinolones to assess potentiation effects (FIC index <0.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.